molecular formula C16H19N3O3S3 B1225137 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone

1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone

Cat. No. B1225137
M. Wt: 397.5 g/mol
InChI Key: UOWRRFTZKHJUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone is a sulfonamide.

Scientific Research Applications

Electrochemical Synthesis

Electrochemical syntheses involving the oxidation of related compounds show the potential of 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone in chemical transformations. For instance, Amani and Nematollahi (2012) demonstrated the electrochemical synthesis of arylthiobenzazoles by the oxidation of related compounds in the presence of nucleophiles, suggesting similar possibilities for the chemical (Amani & Nematollahi, 2012).

Synthesis of Polyfunctionally Substituted Compounds

The compound has applications in the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones, as demonstrated by Abu-Shanab (2006). This highlights its utility in creating complex chemical structures with diverse functionalities (Abu-Shanab, 2006).

Development of Novel Compounds

Ahmed, Molvi, and Khan (2017) illustrated the synthesis of novel compounds using a process that involves the addition of benzoyl isothiocyanate to similar structures, indicating the potential of 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone in the development of new chemicals (Ahmed, Molvi, & Khan, 2017).

Green Synthesis Techniques

The compound can be synthesized using eco-friendly methods as demonstrated by Said et al. (2020), who reported a microwave-assisted synthesis method, indicating the adaptability of this compound to green chemistry practices (Said et al., 2020).

Antibacterial and Antimycobacterial Properties

Research by Gurunani et al. (2022) on derivatives of N-substituted piperazinyl quinolones, which are structurally related, showed antibacterial and antimycobacterial properties, suggesting similar potentials for 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone (Gurunani et al., 2022).

Antifungal and Cytotoxic Activities

Gan, Fang, and Zhou (2010) investigated similar compounds for their antifungal and cytotoxic activities, suggesting the possibility of 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone being useful in these areas as well (Gan, Fang, & Zhou, 2010).

Antiviral Activity

The compound's structural analogs have been studied for antiviral activities, as demonstrated by Attaby et al. (2006). This suggests potential applications of 1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone in antiviral research (Attaby et al., 2006).

properties

Product Name

1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone

Molecular Formula

C16H19N3O3S3

Molecular Weight

397.5 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C16H19N3O3S3/c1-13-11-23-16(17-13)24-12-15(20)18-7-9-19(10-8-18)25(21,22)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3

InChI Key

UOWRRFTZKHJUDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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